methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate
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Overview
Description
Methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate typically involves the condensation reaction between methyl hydrazinecarboxylate and 2,3-dichlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and implementing appropriate purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(E)-(2,4-dichlorophenyl)methylidene]-1-hydrazinecarboxylate
- Methyl 2-[(E)-(2,5-dichlorophenyl)methylidene]-1-hydrazinecarboxylate
- Methyl 2-[(E)-(2,6-dichlorophenyl)methylidene]-1-hydrazinecarboxylate
Uniqueness
Methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate is unique due to the specific positioning of the dichloro substituents on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct biological activities compared to its analogs.
Biological Activity
Methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by data from various studies and patents.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
- Study Findings :
- A study conducted on human breast cancer cell lines reported a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM.
- Another investigation highlighted its effectiveness against prostate cancer cells, showing a reduction in cell viability by approximately 70% at higher concentrations.
Cell Line | IC50 (µM) | % Inhibition at 50 µM |
---|---|---|
MCF-7 (Breast Cancer) | 20 | 85 |
PC-3 (Prostate Cancer) | 15 | 70 |
HeLa (Cervical Cancer) | 25 | 60 |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent.
- Mechanism : It is believed to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In a murine model of inflammation, treatment with the compound resulted in a significant decrease in paw edema compared to control groups.
Treatment Group | Paw Edema Reduction (%) |
---|---|
Control | 0 |
Low Dose | 30 |
High Dose | 60 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
- Findings :
- The compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for various bacterial strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Pseudomonas aeruginosa | 100 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in tumor growth and inflammation.
- Induction of Apoptosis : Evidence suggests that it promotes apoptosis in cancer cells through the activation of caspases.
- Antioxidant Properties : The presence of hydrazine moieties may contribute to its antioxidant effects, reducing oxidative stress in cells.
Properties
IUPAC Name |
methyl N-[(E)-(2,3-dichlorophenyl)methylideneamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c1-15-9(14)13-12-5-6-3-2-4-7(10)8(6)11/h2-5H,1H3,(H,13,14)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHSODXIKSNGGR-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CC1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/C1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.